

The Discovery and Synthesis of GW274150: A Selective iNOS Inhibitor

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Compound of Interest

Compound Name: GW274150

Cat. No.: B1672455

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GW274150, chemically known as (S)-2-amino-5-((2-((1-iminoethyl)amino)ethyl)thio)pentanoic acid, is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS). Its discovery marked a significant advancement in the development of therapeutic agents targeting inflammatory conditions where iNOS-mediated overproduction of nitric oxide (NO) is a key pathological factor. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of **GW274150**. It includes a compilation of its quantitative inhibitory and pharmacokinetic data, detailed experimental protocols for its synthesis and key biological assays, and visualizations of its mechanism of action and experimental workflows.

Discovery and Rationale for Development

The enzyme nitric oxide synthase (NOS) exists in three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and play crucial roles in neurotransmission and vascular homeostasis respectively, iNOS is typically expressed in response to pro-inflammatory stimuli such as cytokines and bacterial lipopolysaccharide (LPS).^[1] The large and sustained amounts of NO produced by iNOS can lead to tissue damage and contribute to the pathophysiology of various inflammatory diseases.

The development of selective iNOS inhibitors like **GW274150** was driven by the therapeutic potential of targeting pathological NO production while sparing the physiological functions of the constitutive NOS isoforms. **GW274150** emerged from a series of acetamidine amino acid derivatives and was identified as a potent, time-dependent, and highly selective inhibitor of iNOS.

Quantitative Biological Data

The biological activity of **GW274150** has been extensively characterized through in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of **GW274150**

Parameter	Species	iNOS	eNOS	nNOS	Selectivity (eNOS/iNOS)	Selectivity (nNOS/iNOS)	Reference
IC ₅₀	Human	2.19 μM	-	-	>100-fold	>80-fold	[2]
K _d	Human	40 nM	-	-	-	-	[2]
ED ₅₀	Rat	1.15 μM	-	-	-	-	[2]
IC ₅₀ (intracellular)	J774 cells	0.2 μM	-	-	-	-	[2]
Selectivity (in rat tissues)	Rat	-	-	-	>260-fold	>219-fold	[2]

Table 2: In Vivo Pharmacological and Pharmacokinetic Data of **GW274150**

Parameter	Species	Value	Conditions	Reference
ED ₅₀	Rat	3 mg/kg	Inhibition of LPS-mediated plasma NO ₂ ⁻ /NO ₃ ⁻ levels (14h post-dose, i.p.)	[2]
**Half-life (t _{1/2}) **	Rat	~5 hours	-	[2]
Oral Bioavailability	Rat, Mouse	>90%	-	

Synthesis of GW274150

While the precise, proprietary synthesis protocol from its originators is not publicly detailed, a plausible synthetic route for **GW274150** can be devised based on established organic chemistry principles for the formation of S-alkylated isothioureas from amino acid precursors. The following represents a representative, multi-step synthesis.

Experimental Protocol: Representative Synthesis of GW274150

Step 1: Protection of L-Homocysteine

- Suspend L-homocysteine in a suitable solvent (e.g., a mixture of dioxane and water).
- Add a base (e.g., sodium bicarbonate) to deprotonate the carboxylic acid and amino groups.
- Introduce an amino-protecting group (e.g., di-tert-butyl dicarbonate for Boc protection) and a carboxyl-protecting group (e.g., benzyl bromide for benzylation) in a stepwise manner with appropriate purification after each step.

Step 2: Synthesis of N-(2-bromoethyl)acetamidine

- React 2-bromoethylamine hydrobromide with ethyl acetimidate hydrochloride in a suitable solvent like ethanol.

- The reaction mixture is typically stirred at room temperature to yield the desired N-(2-bromoethyl)acetamidine.

Step 3: S-Alkylation

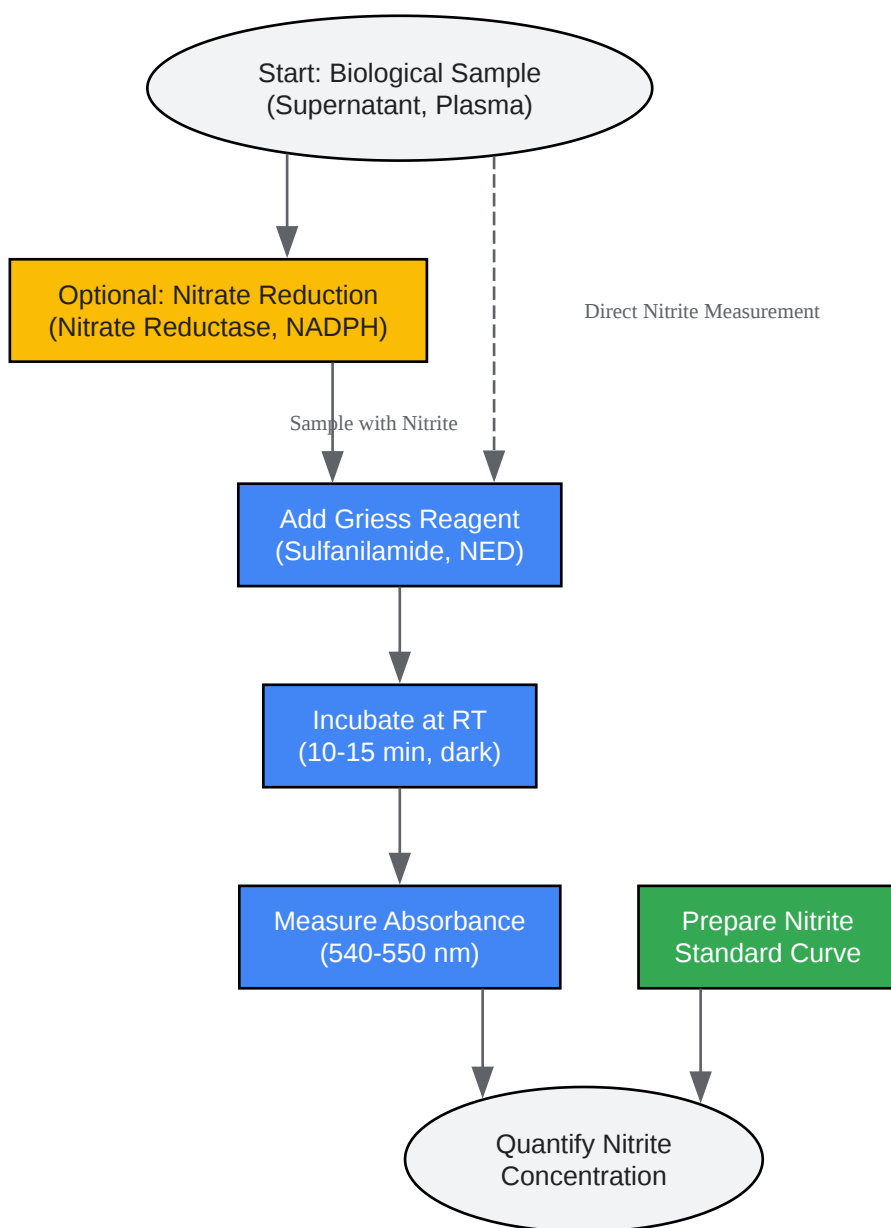
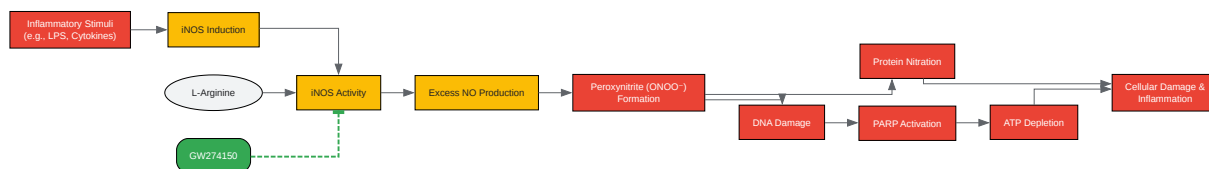
- Dissolve the protected L-homocysteine from Step 1 in an appropriate aprotic solvent (e.g., dimethylformamide).
- Add a non-nucleophilic base (e.g., sodium hydride) to deprotonate the thiol group, forming a thiolate.
- Add the N-(2-bromoethyl)acetamidine from Step 2 to the reaction mixture.
- Allow the reaction to proceed, likely with heating, to facilitate the S-alkylation.
- Monitor the reaction by thin-layer chromatography or LC-MS.
- Upon completion, quench the reaction and purify the protected intermediate.

Step 4: Deprotection

- Remove the protecting groups from the product of Step 3. For example, if Boc and benzyl esters were used, treatment with a strong acid like trifluoroacetic acid followed by hydrogenolysis (H_2 /Pd-C) would be employed.
- Purify the final product, **GW274150**, using techniques such as ion-exchange chromatography or crystallization.

Mechanism of Action and Signaling Pathways

GW274150 acts as a competitive inhibitor of L-arginine, the natural substrate for iNOS. Its inhibition is also NADPH-dependent, suggesting it binds to the enzyme's active site. The overproduction of NO by iNOS in inflammatory conditions leads to the formation of reactive nitrogen species like peroxynitrite ($ONOO^-$), which causes cellular damage through protein nitration and DNA strand breaks. This DNA damage activates the nuclear enzyme Poly(ADP-ribose) polymerase (PARP), leading to ATP depletion and cellular dysfunction. By inhibiting iNOS, **GW274150** mitigates these downstream pathological effects.



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